molecular formula C16H15N7O3 B8820216 Copanlisib metabolite M4 CAS No. 2132943-86-1

Copanlisib metabolite M4

Cat. No.: B8820216
CAS No.: 2132943-86-1
M. Wt: 353.34 g/mol
InChI Key: NIEMNYNXUIUQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copanlisib metabolite M4 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazoquinazoline core, which is known for its biological activity. The presence of multiple functional groups, such as amino, hydroxy, and methoxy groups, contributes to its reactivity and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copanlisib metabolite M4 typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors to form the imidazoquinazoline ring system. Common reagents for this step include aldehydes, amines, and catalysts such as acids or bases.

    Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions. Reagents such as methanol and hydroxylating agents are used under controlled conditions.

    Coupling with Pyrimidinecarboxamide: The final step involves coupling the imidazoquinazoline core with a pyrimidinecarboxamide derivative. This can be achieved through amide bond formation using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Industrial Chemistry: Its reactivity makes it useful in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows it to form stable complexes with biological macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline Derivatives: These compounds share the quinazoline core and exhibit similar biological activities.

    Imidazoquinoline Derivatives: These compounds have an imidazoquinoline core and are known for their immunomodulatory properties.

Uniqueness

Copanlisib metabolite M4 is unique due to the combination of the imidazoquinazoline core with the pyrimidinecarboxamide moiety. This structural combination enhances its potential for diverse biological activities and applications.

Properties

IUPAC Name

2-amino-N-(8-hydroxy-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O3/c1-26-12-10(24)3-2-9-11(12)21-16(23-5-4-18-13(9)23)22-14(25)8-6-19-15(17)20-7-8/h2-3,6-7,18,24H,4-5H2,1H3,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEMNYNXUIUQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2132943-86-1
Record name 2-Amino-N-(2,3-dihydro-8-hydroxy-7-methoxyimidazo(1,2-C)quinazolin-5-yl)-5-pyrimidinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2132943861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-N-(2,3-DIHYDRO-8-HYDROXY-7-METHOXYIMIDAZO(1,2-C)QUINAZOLIN-5-YL)-5-PYRIMIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9D7067E8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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